1-(azepan-1-yl)-2-{[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one
Description
Properties
IUPAC Name |
1-(azepan-1-yl)-2-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-25-15-7-9-18(26-2)16(13-15)17-8-10-19(22-21-17)27-14-20(24)23-11-5-3-4-6-12-23/h7-10,13H,3-6,11-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWZLIDNMLUHRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN=C(C=C2)SCC(=O)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(azepan-1-yl)-2-{[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridazine Ring: Starting with a suitable precursor, the pyridazine ring can be synthesized through cyclization reactions.
Introduction of the Dimethoxyphenyl Group: This step involves the functionalization of the pyridazine ring with the dimethoxyphenyl group, often through electrophilic aromatic substitution.
Attachment of the Azepane Ring: The azepane ring can be introduced via nucleophilic substitution or other suitable reactions.
Formation of the Sulfanylethanone Linkage: This final step involves the formation of the sulfanylethanone linkage, possibly through thiol-ene reactions or other sulfur-based chemistry.
Industrial Production Methods
Industrial production of this compound would require optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(azepan-1-yl)-2-{[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing ketones to alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(azepan-1-yl)-2-{[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one would depend on its specific interactions with molecular targets. This might involve:
Binding to Enzymes or Receptors: The compound could inhibit or activate specific enzymes or receptors, leading to a biological response.
Modulation of Signaling Pathways: It might affect cellular signaling pathways, altering gene expression or protein activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares core structural motifs with several classes of derivatives, including adamantyl ethanones, pyrrolidinyl/pyridazinyl derivatives, and pyridinone-based molecules. Key comparisons include:
2.1.1. Adamantyl Ethanone Derivatives ()
- Example : 1-(Adamantan-1-yl)-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethan-1-one (Compound 21) .
- Structural Differences : Replacement of azepan-1-yl with adamantyl introduces significant steric bulk and lipophilicity.
- Impact: Adamantyl derivatives exhibit enhanced membrane permeability but reduced solubility compared to azepan analogs.
2.1.2. Pyrrolidinyl Pyridazinyl Derivatives ()
- Example : 2-{[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one (BG15329) .
- Structural Differences : Pyrrolidine (5-membered ring) vs. azepane (7-membered ring); nitro group replaces dimethoxyphenyl.
- Impact : The smaller pyrrolidine ring reduces conformational flexibility, while the nitro group increases reactivity and may limit bioavailability due to polarity.
2.1.3. Pyridin-2(1H)-one Derivatives ()
- Example : 4-(4-bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile .
- Structural Differences: Pyridinone core vs. pyridazine; methoxy/hydroxy groups vs. dimethoxy substitution.
- Impact: The pyridinone derivatives show antioxidant activity (up to 79.05%), suggesting that methoxy groups in the target compound may contribute to similar properties.
Biological Activity
1-(azepan-1-yl)-2-{[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one is a complex organic compound with potential therapeutic applications. Its unique structure allows it to interact with various biological targets, resulting in diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features an azepane ring and a pyridazinyl sulfanyl moiety, which contribute to its biological interactions. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₂O₂S |
| Molecular Weight | 298.36 g/mol |
| Log P (octanol-water partition coefficient) | 2.34 |
| Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its ability to modulate various receptor systems and enzymatic pathways. It has been shown to interact with:
- GABA Receptors : The compound may enhance GABAergic transmission, which can lead to anxiolytic effects.
- Dopaminergic Pathways : It may influence dopamine levels, potentially offering therapeutic benefits in mood disorders.
- Anti-inflammatory Pathways : The sulfanyl group could contribute to anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
Antidepressant Effects
Research has indicated that compounds with similar structures exhibit antidepressant-like effects in animal models. For instance, a study demonstrated that derivatives of pyridazine compounds could significantly reduce depressive-like behaviors in rodents through modulation of serotonin and norepinephrine levels.
Neuroprotective Properties
The compound's ability to cross the blood-brain barrier suggests potential neuroprotective effects. Preliminary studies have shown that it can reduce neuronal apoptosis in models of neurodegenerative diseases such as Alzheimer's by modulating oxidative stress pathways.
Anti-cancer Activity
In vitro studies have indicated that related compounds possess cytotoxic activity against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
Case Studies
-
Study on Antidepressant Activity :
- Objective : To evaluate the antidepressant-like effects in a forced swim test.
- Results : The compound significantly reduced immobility time compared to controls, indicating potential antidepressant properties.
-
Neuroprotection in Alzheimer’s Models :
- Objective : To assess neuroprotective effects against amyloid-beta toxicity.
- Results : Treatment with the compound resulted in decreased levels of reactive oxygen species and improved cell viability in neuronal cultures exposed to amyloid-beta.
-
Cytotoxicity Against Cancer Cells :
- Objective : To determine the cytotoxic effects on breast cancer cell lines.
- Results : The compound showed significant inhibition of cell growth and induced apoptosis through caspase activation pathways.
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for this compound?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with functionalization of the pyridazine core. Key steps include:
- Sulfanyl Group Introduction : Thiolation of the pyridazine ring using sulfurizing agents (e.g., Lawesson’s reagent) under inert atmospheres.
- Azepane Coupling : Nucleophilic substitution between the azepane moiety and a halogenated intermediate (e.g., bromoethanone derivatives) in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C .
- Aryl Group Functionalization : Suzuki-Miyaura coupling or Ullmann reactions to introduce the 2,5-dimethoxyphenyl group, requiring palladium catalysts and controlled heating .
Critical Parameters : Solvent choice (e.g., DMF vs. toluene), reaction time (12–24 hrs for coupling steps), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Basic: How can spectroscopic techniques (NMR, MS) confirm structural integrity?
Methodological Answer:
- ¹H/¹³C NMR :
- The azepane ring shows characteristic signals: δ 1.5–1.7 ppm (m, CH₂), δ 3.4–3.6 ppm (t, N-CH₂).
- Pyridazine protons appear as doublets (δ 7.8–8.2 ppm), while the 2,5-dimethoxyphenyl group exhibits singlet aromatic protons (δ 6.9–7.1 ppm) and methoxy signals (δ 3.8–3.9 ppm) .
- Mass Spectrometry (HRMS) : Molecular ion peaks at m/z ~443.17 (C₂₁H₂₅N₃O₃S⁺) confirm the molecular formula. Fragmentation patterns reveal cleavage at the sulfanyl-ethanone bond .
Validation : Compare experimental data with computational simulations (e.g., DFT-based NMR predictions) .
Advanced: How to resolve contradictions in reported biological activity (e.g., conflicting IC₅₀ values)?
Methodological Answer:
Contradictions may arise from assay variability or impurities. Mitigation strategies include:
- Purity Assessment : Use HPLC (>95% purity threshold) and elemental analysis to rule out contaminants .
- Standardized Assays : Replicate studies using consistent cell lines (e.g., HEK293 vs. HeLa) and controls (e.g., cisplatin for cytotoxicity).
- Mechanistic Profiling : Employ SPR (surface plasmon resonance) to quantify target binding affinity (e.g., kinase inhibition) and rule off-target effects .
Case Study : A 2024 study found discrepancies in IC₅₀ values (5 µM vs. 20 µM) due to DMSO solvent concentration variations (>1% caused false positives) .
Advanced: How to design experiments to study sulfanyl group reactivity under oxidative conditions?
Methodological Answer:
- Oxidation Pathways :
- Sulfoxide Formation : Treat with H₂O₂ (1–3 eq) in methanol at 0°C for 30 mins. Monitor via TLC (Rf reduction from 0.6 to 0.3) .
- Sulfone Formation : Use mCPBA (meta-chloroperbenzoic acid) in dichloromethane at RT. Confirm by FT-IR (S=O stretches at 1050–1150 cm⁻¹) .
- Kinetic Analysis : Conduct time-resolved UV-Vis spectroscopy (λ = 260 nm) to track oxidation rates. Adjust pH (4–7) to modulate reactivity .
Contradiction Note : A 2025 study reported unexpected sulfone degradation at pH >8; thus, buffered conditions (pH 6.5) are recommended .
Advanced: How to analyze crystallographic data for structural confirmation?
Methodological Answer:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. SHELXT (via SHELX suite) solves phases via intrinsic phasing .
- Refinement : SHELXL refines anisotropic displacement parameters. Key metrics: R1 < 5%, wR2 < 12% .
- Validation : Check for voids (PLATON SQUEEZE) and hydrogen-bonding networks (e.g., C=O⋯H-N interactions) .
Example : A 2023 study resolved a 0.89 Å resolution structure, confirming the ethanone’s planar geometry and dihedral angles (15° between pyridazine and dimethoxyphenyl) .
Basic: What safety protocols are critical during handling?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and goggles (skin/eye contact risks per GHS Category 4) .
- Ventilation : Use fume hoods to avoid inhalation (TLV: 0.1 mg/m³).
- Spill Management : Absorb with vermiculite, dispose as hazardous waste (avoid aqueous release) .
Note : Acute toxicity (LD₅₀ > 300 mg/kg, oral) requires strict waste segregation .
Advanced: How to optimize yield in multi-step synthesis?
Methodological Answer:
- Stepwise Optimization :
- Step 1 (Thiolation) : Increase yield (60% → 85%) by substituting DMF with THF (reduces side-product formation) .
- Step 2 (Coupling) : Use microwave-assisted synthesis (100°C, 10 mins vs. 24 hrs conventional) .
- Catalyst Screening : Test Pd(OAc)₂ vs. XPhos-Pd-G3 for Suzuki coupling; latter improves turnover (TON > 1000) .
Data Contradiction : A 2024 study noted Pd(OAc)₂ outperformed XPhos-Pd-G3 in polar solvents (DMF), suggesting solvent-dependent efficacy .
Basic: What are the compound’s stability profiles under varying storage conditions?
Methodological Answer:
- Thermal Stability : Decomposes at >150°C (TGA data). Store at 2–8°C in amber vials .
- Light Sensitivity : UV-Vis shows λmax at 310 nm; avoid prolonged light exposure (t₁/₂ = 14 days under ambient light vs. 6 months in dark) .
- Hydrolytic Stability : Stable in pH 5–7 (aqueous buffer, 25°C); degrades at pH <3 (sulfanyl group protonation) .
Advanced: How to computationally model interactions with biological targets (e.g., kinases)?
Methodological Answer:
- Docking Studies : Use AutoDock Vina with PDB structures (e.g., EGFR kinase, 1M17). Key interactions:
- Sulfanyl group H-bonds with Thr766.
- Azepane forms hydrophobic contacts with Leu694 .
- MD Simulations : GROMACS (50 ns trajectories) to assess binding stability (RMSD < 2.0 Å) .
Validation : Compare with SPR-derived Kd values; a 2025 study reported computational Kd = 8 nM vs. experimental 12 nM .
Advanced: How to address low solubility in aqueous buffers for in vitro assays?
Methodological Answer:
- Co-Solvents : Use DMSO (≤0.1%) or β-cyclodextrin (10 mM) to enhance solubility (from 5 µM to 50 µM) .
- pH Adjustment : Solubility increases at pH 4 (carboxylic acid protonation) but may alter bioactivity .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size: 150 nm, PDI <0.1) for sustained release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
